3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE
Description
3-(4-Ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a quinoline derivative featuring a 4-ethylbenzenesulfonyl group at position 3 and a 4-methoxybenzylamino group at position 4. Quinoline derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antiparasitic activities . The sulfonyl group at position 3 may enhance binding affinity to biological targets, while the 4-methoxybenzylamino substituent could influence pharmacokinetic properties such as solubility and metabolic stability.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-18-10-14-21(15-11-18)31(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-19-8-12-20(30-2)13-9-19/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMDCTDMAHXXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The quinoline core can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the 4-ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the sulfonylated quinoline reacts with ethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
N-(4-methoxybenzyl)amine Substitution: The final step involves the nucleophilic substitution of the sulfonylated quinoline with 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Table 1: Substituent Positions and Functional Groups
Key Observations:
Position 3 Modifications: The target’s 4-ethylbenzenesulfonyl group differs from 4k’s 4-methoxyphenyl (electron-donating) and 8b’s 4-chlorophenylsulfonyl (electron-withdrawing) . Ethyl substitution in the target may enhance lipophilicity compared to methyl or chloro groups in analogues.
Position 4 Modifications: The 4-methoxybenzylamino group shares similarities with 4k’s amino group and 8b’s piperidinylamino but differs in spatial arrangement. Benzylamino groups are associated with improved blood-brain barrier penetration . Piperidine-containing analogues (e.g., 8b) demonstrate enhanced antiplasmodial activity, suggesting the target’s benzyl group may be optimized for similar applications .
Key Observations:
- The target compound may be synthesized via Pd-catalyzed cross-coupling (for sulfonyl introduction) followed by reductive amination (for benzylamino attachment), analogous to methods in and .
- Sodium triacetoxy borohydride (used in 8b’s synthesis) is effective for stabilizing imine intermediates in reductive amination .
Table 3: Reported Bioactivities of Analogues
Key Observations:
- The 4-methoxybenzylamino group in the target may mimic the antiplasmodial activity of piperidine-substituted quinolines, which inhibit chloroquine-resistant P. falciparum .
Physicochemical and Computational Insights
Activité Biologique
3-(4-Ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N2O2S
- Molecular Weight : 420.53 g/mol
- CAS Number : 872206-57-0
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 3-(4-Ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine. These compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study published in PubMed demonstrated that a series of quinazolinone derivatives exhibited promising antitumor activity, with some compounds showing GI50 values significantly lower than the standard chemotherapy drug 5-Fluorouracil (5-FU) . The results indicated that certain structural modifications could enhance the potency against specific cancer types.
| Compound | GI50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10.47 | Breast Cancer |
| Compound B | 7.24 | CNS Cancer |
| Compound C | 14.12 | Renal Cancer |
| 5-FU | 22.60 | Various |
The mechanism by which 3-(4-Ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine exerts its antitumor effects involves several pathways:
- Inhibition of Kinases : Molecular docking studies suggest that this compound may inhibit key kinases involved in cancer cell proliferation, similar to established inhibitors such as erlotinib and PLX4032 .
- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells, leading to cell death through intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.
Case Studies
- Breast Cancer : In a controlled study, a derivative of the quinoline compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability compared to untreated controls .
- CNS Tumors : Another study focused on glioblastoma cells revealed that treatment with this compound led to decreased cell migration and invasion, suggesting potential for use in metastatic cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
